molecular formula C43H45N3O16S4 B12393393 Cy3.5 NHS ester

Cy3.5 NHS ester

Cat. No.: B12393393
M. Wt: 988.1 g/mol
InChI Key: WJAWZCFOWCGKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3.5 NHS ester, also known as Cyanine3.5 NHS ester, is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly useful in fluorescence imaging and other fluorescence-based biochemical analyses due to its enhanced fluorescence upon binding to proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3.5 NHS ester is synthesized by reacting Cyanine3.5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the NHS ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Cy3.5 NHS ester primarily undergoes acylation reactions with primary amines. This reaction forms a stable amide bond between the NHS ester group and the amino group on the target biomolecule .

Common Reagents and Conditions

    Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.

    Conditions: The reaction is typically carried out at room temperature under anhydrous conditions to prevent hydrolysis.

Major Products

The major product of the reaction is the Cy3.5-labeled biomolecule, which exhibits enhanced fluorescence properties. The by-products include dicyclohexylurea (from the coupling agent) and unreacted NHS ester .

Scientific Research Applications

Cy3.5 NHS ester is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of Cy3.5 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target biomolecule. This reaction is pH-dependent and occurs optimally under basic conditions (pH 8.5 ± 0.5). The labeled biomolecule exhibits enhanced fluorescence, which can be detected using fluorescence-based techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for multiplexing in fluorescence imaging. Its enhanced fluorescence upon binding to proteins also makes it a preferred choice for labeling biomolecules .

Properties

Molecular Formula

C43H45N3O16S4

Molecular Weight

988.1 g/mol

IUPAC Name

(2Z)-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

InChI

InChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61)

InChI Key

WJAWZCFOWCGKEY-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Origin of Product

United States

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